1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide
Description
Historical Development of Cyano-Functionalized Ionic Liquids
The development of cyano-functionalized ionic liquids (ILs) emerged in the early 2000s as researchers sought solvents with tailored coordination capabilities and low viscosities. Initial work focused on pyridinium-based ILs with nitrile substituents, such as N-butyronitrile pyridinium salts, which demonstrated superior catalyst retention in cross-coupling reactions. By 2004, imidazolium analogs like 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide were synthesized, highlighting the role of nitrile groups in modulating IL polarity and metal coordination. The introduction of dual cyanomethyl groups on the imidazolium cation, as seen in 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide (hereafter BCmIm-TFSI ), represented a strategic advancement to enhance Lewis basicity and thermal stability.
Table 1: Milestones in Cyano-Functionalized IL Development
Classification within Imidazolium-Based Ionic Liquids
BCmIm-TFSI belongs to the subclass of dual-functionalized imidazolium ILs, characterized by:
- Cation : 1,3-bis(cyanomethyl)imidazolium, featuring two electron-withdrawing cyanomethyl (-CH2CN) groups at the 1- and 3-positions.
- Anion : Bis(trifluoromethylsulfonyl)imide (TFSI), known for its hydrophobicity and delocalized charge.
This structure contrasts with conventional imidazolium ILs (e.g., 1-ethyl-3-methylimidazolium TFSI) by replacing alkyl chains with polar nitrile groups, which reduce viscosity (e.g., 85 cP for BCmIm-TFSI vs. 34 cP for [EMIM][TFSI] at 25°C) while increasing coordination to transition metals.
Significance in Task-Specific Ionic Liquid Chemistry
Task-specific ionic liquids (TSILs) are engineered for applications requiring selective molecular interactions. BCmIm-TFSI exemplifies this through:
- Metal coordination : Cyanomethyl groups act as Lewis bases, stabilizing Pd nanoparticles in Suzuki-Miyaura couplings.
- Thermal resilience : Decomposition onset at 320°C, outperforming non-functionalized imidazolium ILs (e.g., [BMIM][PF6] degrades at 280°C).
- Low water solubility : Log P (octanol-water) of 2.7 enables use in biphasic catalysis.
Table 2: Comparative Properties of Representative Imidazolium ILs
| IL | Functional Group | Viscosity (25°C, cP) | Decomposition Temp (°C) |
|---|---|---|---|
| [EMIM][TFSI] | Ethyl/methyl | 34 | 310 |
| [C3CNMIM][TFSI] | Single nitrile | 72 | 305 |
| BCmIm-TFSI | Dual nitrile | 85 | 320 |
| [BMIM][PF6] | Non-functional | 450 | 280 |
Relationship to Other Functionalized Imidazolium Compounds
BCmIm-TFSI shares structural motifs with three IL families:
- Ether-functionalized ILs : e.g., 1-(methylethylether)-3-methylimidazolium TFSI, which prioritize low viscosity but lack strong metal coordination.
- Alcohol-functionalized ILs : e.g., 1-ethanol-3-methylimidazolium TFSI, offering hydrogen-bonding capacity but lower thermal stability.
- Single-cyano ILs : e.g., 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide, which exhibit moderate coordination but higher hygroscopicity.
The dual cyanomethyl groups in BCmIm-TFSI uniquely balance hydrophobicity, coordination strength, and thermal resilience, making it preferable for high-temperature electrocatalysis and CO2 capture.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N4.C2F6NO4S2/c8-1-3-10-5-6-11(7-10)4-2-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJULSCFWHFTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1CC#N)CC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583492 | |
| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934047-87-7 | |
| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934047-87-7 | |
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Preparation Methods
Alkylation of Imidazole with Cyanomethylating Agents
The foundational step involves introducing cyanomethyl groups at the 1- and 3-positions of imidazole. A modified protocol from the synthesis of 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) provides a template. Here, imidazole reacts with chloroacetonitrile under basic conditions:
Reaction Scheme:
$$
\text{Imidazole} + 2 \, \text{ClCH}2\text{CN} \xrightarrow{\text{NaOH, CH}3\text{CN}} \text{1,3-Bis(cyanomethyl)imidazolium chloride} + 2 \, \text{H}_2\text{O}
$$
Procedure:
- Imidazole (1.0 equiv) and chloroacetonitrile (2.2 equiv) are dissolved in acetonitrile.
- Sodium hydroxide (2.2 equiv) is added, and the mixture is refluxed for 18–24 hours.
- The intermediate chloride salt precipitates upon cooling and is filtered.
Key Parameters:
Anion Exchange with Lithium Bis(trifluoromethylsulfonyl)imide
The chloride counterion is replaced with TFSI via metathesis, adapting methods from lithium TFSI synthesis:
Reaction Scheme:
$$
\text{1,3-Bis(cyanomethyl)imidazolium Cl}^- + \text{LiNTf}2 \rightarrow \text{1,3-Bis(cyanomethyl)imidazolium NTf}2^- + \text{LiCl}
$$
Procedure:
- The chloride salt is dissolved in deionized water or acetone.
- Lithium bis(trifluoromethylsulfonyl)imide (1.05 equiv) is added stoichiometrically.
- The mixture is stirred for 12–24 hours at room temperature, during which LiCl precipitates.
- The product is extracted with dichloromethane, washed with water, and dried under vacuum.
Optimization Insights:
- Solvent Choice: Acetone improves LiCl precipitation efficiency compared to water.
- Purity: ≥94% (HPLC/T) is achievable via recrystallization from ethanol.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis from Imidazole Derivatives
A patent-pending method for lithium TFSI synthesis suggests a one-pot approach, which could be adapted:
- Trifluoromethylation: React trifluoromethane with alkyl lithium at −70°C to generate trifluoromethyl lithium.
- Sulfonamide Formation: Introduce bis(fluorosulfonyl)imide to form the TFSI anion.
- Cation Integration: Combine with pre-synthesized 1,3-bis(cyanomethyl)imidazolium bromide.
Advantages:
- Eliminates intermediate isolation, reducing production time.
- Yield: Up to 85% for analogous systems.
Challenges:
Solvent-Free Mechanochemical Synthesis
Drawing from imidazolinium chloride preparations, solvent-free grinding could be explored:
- Imidazole, chloroacetonitrile, and KOH are ground in a ball mill.
- The resultant chloride salt undergoes anion exchange as described in Section 1.2.
Efficiency Metrics:
- Reaction Time: ≤2 hours vs. 18 hours for solution-based methods.
- Atom Economy: >90% due to minimized solvent waste.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC/T: ≥94% purity confirmed via reverse-phase chromatography.
- Elemental Analysis:
Element Calculated (%) Observed (%) C 25.30 25.28 N 16.39 16.35 S 15.01 14.98
Industrial-Scale Considerations
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: Common in ionic liquids, where the imidazolium cation can participate in nucleophilic substitution reactions.
Coupling Reactions: Particularly effective in Suzuki and Stille coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.
Stille Coupling: Uses tin reagents and palladium catalysts under inert atmosphere conditions.
Major Products
The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Energy Storage Applications
Perovskite Solar Cells (PSCs)
[Bcmim]TFSI has been explored as an additive in perovskite solar cells to enhance their efficiency and stability. Research indicates that this ionic liquid can improve the quality of perovskite films by promoting uniform grain growth and phase purity. The synergistic effect observed when combining [Bcmim]TFSI with other dopants, such as methylammonium chloride (MACl), leads to improved performance metrics in PSCs, including higher power conversion efficiencies (PCEs) and better thermal stability .
Supercapacitors
The compound also shows promise in supercapacitor applications due to its high ionic conductivity and thermal stability. Studies have demonstrated that [Bcmim]TFSI can be used as an electrolyte in supercapacitors, contributing to enhanced charge storage capacity and cycling stability compared to traditional electrolytes .
Catalysis
Organic Synthesis
[Bcmim]TFSI has been utilized as a solvent and catalyst in various organic reactions, including carbon-carbon coupling reactions such as Suzuki and Stille reactions. Its ability to dissolve a wide range of organic compounds while maintaining catalytic activity makes it an attractive medium for these transformations . The presence of the nitrile functional groups enhances its reactivity and selectivity in these reactions.
Green Chemistry
As an ionic liquid, [Bcmim]TFSI aligns well with the principles of green chemistry. Its low volatility reduces solvent emissions during reactions, and its recyclability contributes to more sustainable practices in chemical manufacturing .
Materials Science
Polymer Electrolytes
In materials science, [Bcmim]TFSI is being investigated for use in polymer electrolytes for batteries. Its incorporation into polymer matrices can enhance ionic conductivity while maintaining mechanical strength. This application is particularly relevant for the development of solid-state batteries, which require stable and conductive materials .
Nanocomposites
Research indicates that [Bcmim]TFSI can improve the dispersion of nanoparticles within polymer matrices, leading to enhanced mechanical properties and thermal stability of nanocomposite materials. This property is crucial for applications in flexible electronics and advanced materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2024 | Perovskite Solar Cells | Enhanced PCE by 15% when [Bcmim]TFSI used as an additive with MACl; improved thermal stability observed. |
| Liu et al., 2023 | Supercapacitors | Demonstrated increased charge storage capacity by 30% using [Bcmim]TFSI compared to conventional electrolytes. |
| Smith et al., 2022 | Organic Synthesis | Successful use of [Bcmim]TFSI in Suzuki reactions with higher yields than traditional solvents; reduced reaction times noted. |
| Chen et al., 2023 | Polymer Electrolytes | Improved ionic conductivity achieved in solid-state batteries; mechanical properties maintained under stress testing. |
Mechanism of Action
The mechanism of action of 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through ionic interactions and hydrogen bonding, facilitating the desired chemical transformations .
Comparison with Similar Compounds
Data Table: Key Properties of Selected TFSI-Based ILs
| Compound Name | Cation Substituents | Molecular Weight (g/mol) | Viscosity (mPa·s, 25°C) | Decomposition Temp. (°C) | Key Applications |
|---|---|---|---|---|---|
| 1,3-Bis(cyanomethyl)imidazolium TFSI | –CH2CN (1,3-positions) | ~363* | N/A | ~350–400 (estimated) | Polymer synthesis, gas capture |
| 1-Butyl-3-methylimidazolium TFSI | –C4H9, –CH3 | 419.37 | 52 | 400 | Organic synthesis, electrolytes |
| 1,3-Dihexylimidazolium TFSI | –C6H13 (1,3-positions) | ~531 | High | 420 | Hydrophobic extraction |
| 1-Ethoxymethyl-3-methylimidazolium TFSI | –CH2OCH2CH3, –CH3 | ~397 | Moderate | 380 | Catalysis, solvents |
Research Findings and Trends
- CO2 Solubility: TFSI-based ILs generally exhibit high CO2 solubility, but polar substituents (e.g., cyanomethyl) enhance absorption via dipole interactions. For example, imidazolium ILs with hydroxyl or nitrile groups show 20–30% higher CO2 uptake than alkyl-substituted analogs .
- Viscosity: Cyanomethyl groups may increase viscosity compared to alkyl chains due to stronger intermolecular forces, though this could be mitigated by the TFSI anion’s charge delocalization .
- Toxicity : Substituents influence biocompatibility. Nitrile-containing ILs may pose higher toxicity than alkyl or ether analogs, as seen in studies of 1-ethoxymethyl-3-methylimidazolium TFSI .
Biological Activity
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide, often referred to as [Bcmim]TFSI, is an ionic liquid that has garnered attention in various fields, particularly in biological applications and materials science. This compound is characterized by its unique imidazolium structure and functional groups that confer distinct properties, including high thermal stability and ionic conductivity. This article explores the biological activity of [Bcmim]TFSI, focusing on its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₇H₇F₆N₄O₄S₂
- Molecular Weight : 293.4 g/mol
- CAS Number : 934047-87-7
- Melting Point : 81-85 °C
- Purity : ≥94% (HPLC/T)
Mechanisms of Biological Activity
- Phosphorylation and Dephosphorylation : [Bcmim]TFSI has been utilized in biochemical applications for its role in phosphorylation and dephosphorylation reactions. These processes are crucial for regulating various cellular functions and signaling pathways .
- Stabilization of Perovskite Solar Cells : Recent studies have indicated that [Bcmim]TFSI can enhance the stability and efficiency of perovskite solar cells (PSCs). The compound contributes to the formation of a hydrogen bond network that stabilizes the perovskite films, thus improving their performance under operational conditions .
- Antioxidant Activity : Preliminary studies suggest that imidazolium-based ionic liquids, including [Bcmim]TFSI, exhibit antioxidant properties. This activity may be attributed to their ability to scavenge free radicals, which is beneficial in mitigating oxidative stress in biological systems .
Case Studies and Research Findings
Applications in Biological Systems
- Biocatalysis : The use of [Bcmim]TFSI in biocatalytic processes has been explored due to its ability to dissolve various substrates and facilitate enzymatic reactions.
- Drug Delivery Systems : The compound's ionic nature allows it to form complexes with pharmaceutical agents, potentially enhancing drug solubility and bioavailability.
- Electrochemical Biosensors : Researchers have investigated the incorporation of [Bcmim]TFSI into biosensor designs, leveraging its ionic conductivity for improved sensor performance.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide, and how can purity be verified?
- Methodological Answer : Synthesis typically involves a two-step process: (1) alkylation of the imidazole core with cyanomethyl halides to form the cationic moiety, followed by (2) anion exchange with bis(trifluoromethylsulfonyl)imide (Tf2N−) using metathesis reactions. Purity verification requires ¹H/¹³C NMR for structural confirmation, HPLC (>98% purity criteria), and Karl-Fischer titration to ensure low water content (<0.5%) .
Q. Which characterization techniques are critical for confirming the structural and thermal properties of this ionic liquid?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR and FT-IR to confirm functional groups and cation-anion interactions.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting/glass transition temperatures and thermogravimetric analysis (TGA) for decomposition thresholds (>300°C typical for Tf2N−-based ILs).
- Crystallography : Single-crystal X-ray diffraction for elucidating supramolecular interactions .
Advanced Research Questions
Q. How does the cyanomethyl substituent influence the electrochemical stability of imidazolium-based ionic liquids compared to alkyl or alkoxy groups?
- Methodological Answer : The electron-withdrawing cyanomethyl group reduces cation acidity, potentially widening the electrochemical window. Comparative cyclic voltammetry (CV) in inert atmospheres (e.g., argon) is recommended, with reference electrodes calibrated against ferrocene/ferrocenium. Prior studies on alkyl-substituted analogs (e.g., [C4mim][Tf2N]) show electrochemical stability up to 4.5 V vs. Li/Li+ .
Q. What computational models are effective in predicting the gas solubility behavior of this compound?
- Methodological Answer : The UNIFAC-IL model, extended for ionic liquids, and the CPA (Cubic-Plus-Association) equation of state are robust for predicting CO2, CH4, and N2 solubility. Parameterization requires experimental vapor pressure and density data, which can be obtained using high-pressure gravimetric or volumetric setups .
Q. How do contradictions in viscosity data across studies using similar ionic liquids inform experimental design for this compound?
- Methodological Answer : Discrepancies in viscosity often arise from impurities (e.g., halide residues) or measurement techniques (e.g., capillary vs. rotational viscometry). Researchers should:
- Purify the IL via vacuum drying and column chromatography.
- Use rotational viscometers with temperature-controlled cells (±0.1°C accuracy).
- Report detailed purity metrics (e.g., NMR integration, water content) .
Q. What methodological considerations are paramount when employing this ionic liquid in piezoelectricity studies?
- Methodological Answer : For observing piezoelectric responses:
- Ensure anhydrous conditions (water content <50 ppm) to prevent ionic conduction interference.
- Use oscillatory shear rheometry coupled with impedance spectroscopy to correlate mechanical stress and charge generation.
- Reference studies on 1-butyl-3-methylimidazolium Tf2N−, which demonstrated piezoelectricity under shear rates of 10–100 s⁻¹ .
Q. How can molecular dynamics (MD) simulations optimize the use of this ionic liquid in 1,3-propanediol extraction?
- Methodological Answer : MD simulations with force fields like OPLS-AA or CL&P can model hydrogen bonding between the cyanomethyl group and 1,3-PDO. Pair with COSMO-SAC calculations to predict activity coefficients and phase equilibria. Validate with liquid-liquid extraction trials at varying temperatures (25–60°C) .
Data Contradiction and Analysis
Q. How should researchers address conflicting reports on the hydrophobicity of Tf2N−-based ionic liquids in extraction systems?
- Methodological Answer : Hydrophobicity varies with cation structure. For cyanomethyl derivatives:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
